molecular formula C12H10F3NO2 B13201260 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13201260
M. Wt: 257.21 g/mol
InChI Key: XMRJOHBIOJFAMX-UHFFFAOYSA-N
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Description

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of an ethyl group at the third position, a trifluoromethyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Products include 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxaldehyde or this compound.

    Reduction: Products include 3-ethyl-7-(trifluoromethyl)-1H-indole-2-methanol or 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxaldehyde.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    3-Ethyl-1H-indole-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    7-(Trifluoromethyl)-1H-indole-2-carboxylic acid: Lacks the ethyl group, affecting its steric and electronic properties.

    3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid: Has a methyl group instead of an ethyl group, influencing its reactivity and biological activity.

Uniqueness: The presence of both the ethyl and trifluoromethyl groups in 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from other indole derivatives

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)

InChI Key

XMRJOHBIOJFAMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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